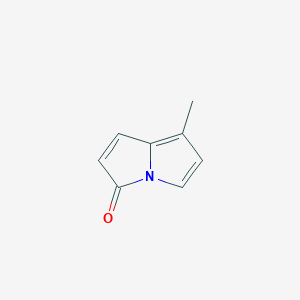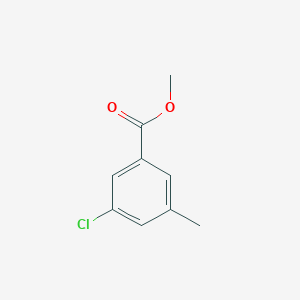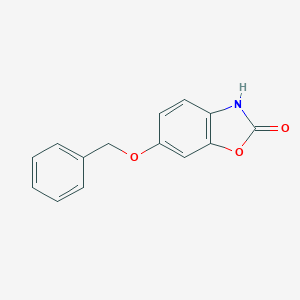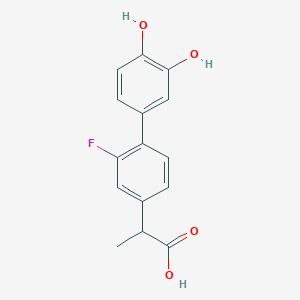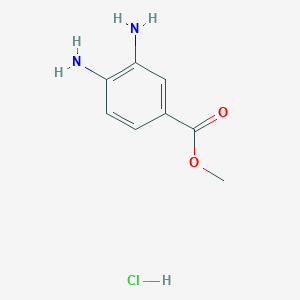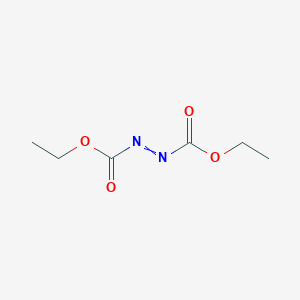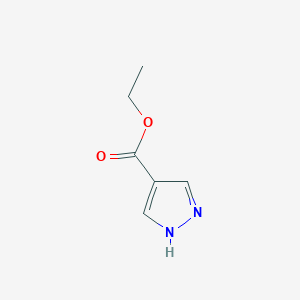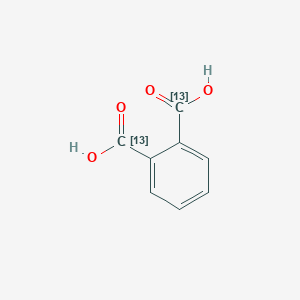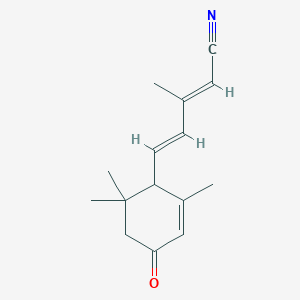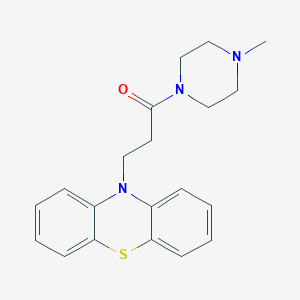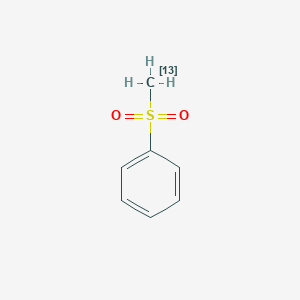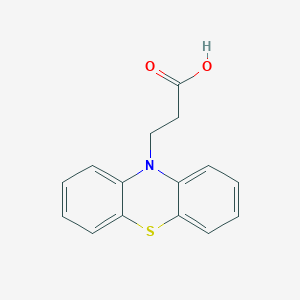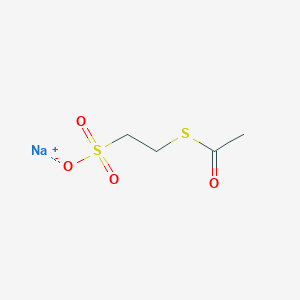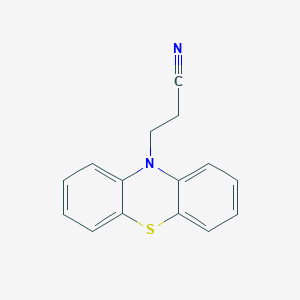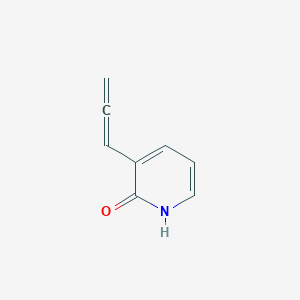
3-propa-1,2-dienyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propa-1,2-dienyl-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinones, which are known for their diverse biological activities. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for various research applications, including drug discovery, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the inhibition of various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Effets Biochimiques Et Physiologiques
3-propa-1,2-dienyl-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders. In vivo studies have shown that this compound has neuroprotective effects and could be beneficial in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-propa-1,2-dienyl-1H-pyridin-2-one in lab experiments is its unique structure, which allows it to interact with various biological targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-propa-1,2-dienyl-1H-pyridin-2-one. One of the major areas of research is the development of new drugs based on this compound. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for the development of drugs for various diseases such as cancer and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with various biological targets and how it could be optimized for specific applications.
In conclusion, 3-propa-1,2-dienyl-1H-pyridin-2-one is a promising compound for scientific research. Its unique structure and diverse biological activities make it a potential candidate for various applications such as drug discovery, biochemistry, and molecular biology. Further research is needed to fully understand the potential of this compound and to develop new drugs based on its structure.
Méthodes De Synthèse
The synthesis of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the reaction of pyridine-2,6-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and yield of 3-propa-1,2-dienyl-1H-pyridin-2-one.
Applications De Recherche Scientifique
3-propa-1,2-dienyl-1H-pyridin-2-one has been extensively studied for its potential applications in scientific research. One of the major research areas is drug discovery, where this compound has shown promising results as a potential lead compound for the development of new drugs. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one allows it to interact with various biological targets, including enzymes, receptors, and proteins.
Propriétés
Numéro CAS |
154012-62-1 |
|---|---|
Nom du produit |
3-propa-1,2-dienyl-1H-pyridin-2-one |
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(3E)-3-prop-2-enylidenepyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h2-6H,1H2/b7-4+ |
Clé InChI |
IEGANOZEJOITLQ-UHFFFAOYSA-N |
SMILES isomérique |
C=C=CC1=CC=CNC1=O |
SMILES |
C=CC=C1C=CC=NC1=O |
SMILES canonique |
C=C=CC1=CC=CNC1=O |
Synonymes |
2(1H)-Pyridinone, 3-(1,2-propadienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



